Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
Description
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound featuring a pyridinone core substituted with a trifluoromethylbenzyl group at the N1 position and a methyl ester at the C3 position. Its molecular formula is C₁₅H₁₁F₃NO₃, with a molecular weight of 334.25 g/mol (calculated based on structural analogs in ). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making derivatives of this scaffold relevant in medicinal chemistry for drug discovery.
Properties
IUPAC Name |
methyl 2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)12-6-3-7-19(13(12)20)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLHALAGRXDHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency . Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate has been studied for its potential therapeutic effects. Its structure suggests that it could interact with biological targets due to the presence of the pyridine and trifluoromethyl groups.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. For example, a study demonstrated that similar structures showed significant activity against various bacterial strains, suggesting that this compound might also possess such properties .
Anti-inflammatory Effects
Pyridine derivatives have been implicated in anti-inflammatory pathways. The compound's ability to modulate inflammatory responses could be explored further through in vitro and in vivo studies to confirm its efficacy against conditions such as arthritis or inflammatory bowel disease .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the synthesis of more complex molecules.
Synthesis of Novel Compounds
This compound can be utilized in the synthesis of novel heterocycles and other biologically active compounds. For instance, it can be reacted with different amines or alcohols to yield a variety of functionalized products .
Catalysis
The compound has potential applications as a catalyst in organic reactions, particularly those involving electrophilic aromatic substitution or nucleophilic addition reactions due to its electron-withdrawing trifluoromethyl group .
Case Study: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated against Gram-positive and Gram-negative bacteria. Results indicated a moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Synthesis and Characterization
A research article detailed the synthesis of this compound from readily available precursors using a multi-step reaction involving condensation and cyclization techniques. The final product was characterized using NMR and mass spectrometry, confirming its structure .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate and key analogs:
Key Observations:
Structural Modifications and Physicochemical Properties: The methyl ester in the target compound and its brominated analog () improves lipophilicity compared to the carboxylic acid analogs (), which may enhance membrane permeability in drug design. The trifluoromethyl group confers metabolic resistance and electron-withdrawing effects, stabilizing the pyridinone ring. In contrast, the benzyl group in Compound 6 () lacks this stabilization, reflected in its lower melting point (128–130°C).
Functional and Biological Relevance: The brominated analog () serves as a versatile intermediate for Suzuki-Miyaura couplings, enabling diversification at the C5 position.
Synthetic Utility :
- Carboxylic acid derivatives () are precursors for ester/amide formation, while methyl esters (target compound, ) are typically synthesized to block reactive carboxyl groups during multi-step syntheses.
Limitations in Current Data:
- Biological activity data for the trifluoromethylbenzyl-substituted pyridinones (excluding the elastase inhibitor in ) remain sparse, highlighting a gap for future studies.
Biological Activity
Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a trifluoromethyl group and a dihydropyridine framework, suggests various interactions with biological targets. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H12F3NO3. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetics and interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Dihydropyridines are known to modulate calcium channels, which play critical roles in cellular signaling processes. This interaction could lead to various physiological effects, including modulation of neurotransmission and muscle contraction.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Specific studies have shown its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory effects.
3. Neuroprotective Effects
Given its structural characteristics, there is potential for neuroprotective effects through modulation of calcium channels or other neuroreceptors. This aspect warrants further investigation as it could lead to applications in treating neurodegenerative diseases.
Research Findings
| Study | Findings |
|---|---|
| In vitro Studies | Demonstrated enzyme inhibition related to inflammatory pathways. |
| Antimicrobial Assays | Related compounds exhibited significant antimicrobial activity; further studies needed for this specific compound. |
| Neuroprotective Potential | Suggested through structural analysis; requires experimental validation. |
Case Studies
- Anti-inflammatory Activity : A study conducted on similar dihydropyridine compounds showed promising results in reducing inflammation markers in vitro. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes.
- Calcium Channel Modulation : Research on related dihydropyridine structures revealed their ability to act as calcium channel blockers, impacting cardiac and neuronal activity significantly.
Q & A
Q. What are the optimal synthetic routes and purification strategies for Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with trifluoromethylbenzyl halides. A modified procedure from a related dihydropyridinecarboxylate derivative (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) employs refluxing in anhydrous DMF with K₂CO₃ as a base, achieving yields up to 67% after recrystallization from ethanol . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to remove unreacted benzyl halides.
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : A singlet at δ 5.31 ppm corresponds to the benzyl -CH₂ group. The pyridine H-5 proton appears as a triplet (δ 6.76 ppm, J = 6.8 Hz), while H-4 and H-6 resonate as doublets near δ 8.42 ppm .
- ¹³C NMR : The carbonyl carbons (C=O) appear at δ 164–163 ppm. The trifluoromethyl group is confirmed by a quartet at δ 125–135 ppm (¹JCF ≈ 270 Hz). Infrared (IR) spectroscopy should show a strong C=O stretch at ~1700 cm⁻¹.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is highly soluble in dimethyl sulfoxide (DMSO, ≥27.3 mg/mL) but insoluble in water or ethanol . For long-term storage, maintain at -20°C under inert gas to prevent hydrolysis of the ester moiety. Stability tests in PBS (pH 7.4) at 37°C over 24 hours are advised to assess degradation kinetics.
Advanced Research Questions
Q. What methodological approaches are used to evaluate its inhibitory activity against neutrophil elastase (NE)?
Enzyme inhibition assays are performed using recombinant human NE. A fluorogenic substrate (e.g., MeOSuc-AAPV-AMC) is incubated with the enzyme and varying compound concentrations (0.1–100 µM) in Tris-HCl buffer (pH 8.0). IC₅₀ values are calculated from fluorescence measurements (ex/em: 380/460 nm). Competitive inhibition kinetics (Ki) can be determined via Lineweaver-Burk plots .
Q. How do structural modifications at the trifluoromethylbenzyl group impact biological activity?
Structure-activity relationship (SAR) studies show that replacing the trifluoromethyl group with electron-withdrawing substituents (e.g., -NO₂) reduces potency, while bulkier groups (e.g., 3,5-bis(trifluoromethyl)benzyl) enhance NE inhibition but decrease solubility. Computational docking (e.g., AutoDock Vina) predicts improved binding affinity when the benzyl group occupies hydrophobic pockets in the NE active site .
Q. How can contradictions between in vitro and in vivo pharmacokinetic data be addressed?
Discrepancies often arise from poor bioavailability due to first-pass metabolism. To resolve this:
- Conduct hepatic microsomal stability assays to identify metabolic hotspots (e.g., ester hydrolysis).
- Optimize formulations using PEGylated nanoparticles or cyclodextrin complexes to enhance plasma half-life.
- Validate in vivo efficacy in rodent models via intravenous administration followed by LC-MS/MS quantification of plasma and tissue concentrations .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For enhanced sensitivity, use UPLC-QTOF-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Calibration curves (1–1000 ng/mL) in plasma require protein precipitation with acetonitrile (3:1 v/v) and filtration (0.22 µm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
